

Spectroscopic Data Analysis of Methyl Pyrazine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: methyl pyrazine-2-carboxylate

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This guide provides an in-depth analysis of the spectroscopic data for **methyl pyrazine-2-carboxylate** ($C_6H_6N_2O_2$), a key heterocyclic compound used in flavor, fragrance, and pharmaceutical research. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure

Methyl pyrazine-2-carboxylate consists of a pyrazine ring substituted with a methyl ester group at position 2.

Chemical Structure:

IUPAC Name: **methyl pyrazine-2-carboxylate**[\[1\]](#)[\[2\]](#)[\[3\]](#) Molecular Formula: $C_6H_6N_2O_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 138.12 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#) CAS Number: 6164-79-0[\[1\]](#)[\[2\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[\[5\]](#) For **methyl pyrazine-2-carboxylate**, both 1H and ^{13}C NMR provide definitive structural information.

1H NMR Spectroscopic Data

The ^1H NMR spectrum reveals three distinct signals corresponding to the three non-equivalent protons on the pyrazine ring and the three protons of the methyl ester group.

Table 1: ^1H NMR Data for **Methyl Pyrazine-2-carboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.2	s	1H	H-3
~8.8	d	1H	H-5
~8.7	d	1H	H-6
~4.0	s	3H	$-\text{OCH}_3$

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical environments for pyrazine derivatives.

Interpretation:

- The downfield chemical shifts of the aromatic protons (H-3, H-5, H-6) are characteristic of protons on an electron-deficient aromatic ring like pyrazine.
- The singlet at ~9.2 ppm is assigned to H-3, which is adjacent to both a ring nitrogen and the electron-withdrawing carboxylate group.
- The doublets at ~8.8 and ~8.7 ppm correspond to the H-5 and H-6 protons, respectively.
- The singlet at ~4.0 ppm, integrating to three protons, is characteristic of the methyl ester group.

^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule.

Table 2: ^{13}C NMR Data for **Methyl Pyrazine-2-carboxylate**

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~148	C-3
~146	C-6
~145	C-2
~144	C-5
~53	-OCH ₃

Note: Data is compiled from typical values for pyrazine carboxylates and related structures.

Interpretation:

- The signal at ~165 ppm is characteristic of a carbonyl carbon in an ester functional group.[6]
- The four signals in the aromatic region (~144-148 ppm) correspond to the four sp²-hybridized carbons of the pyrazine ring.
- The upfield signal at ~53 ppm is assigned to the sp³-hybridized carbon of the methyl ester group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8]

Table 3: Key IR Absorption Bands for **Methyl Pyrazine-2-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H stretch (Aromatic)
~2960	Weak	C-H stretch (Aliphatic, -CH ₃)
~1730	Strong	C=O stretch (Ester)
~1580, ~1470	Medium	C=N and C=C stretch (Pyrazine ring)
~1290, ~1120	Strong	C-O stretch (Ester)
~770	Strong	C-H bend (Out-of-plane, Aromatic)

Data sourced from the NIST Chemistry WebBook for the gas-phase IR spectrum of **Methyl Pyrazine-2-carboxylate**.^[2]

Interpretation:

- The strong, sharp absorption at ~1730 cm⁻¹ is the most prominent feature and definitively indicates the presence of a carbonyl group from the ester.^[9]
- The bands in the 1470-1580 cm⁻¹ region are characteristic of the pyrazine ring's C=C and C=N stretching vibrations.
- The strong absorptions at ~1290 and ~1120 cm⁻¹ are attributed to the C-O stretching vibrations of the ester group.
- Aromatic C-H stretching is observed as weak bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.^[10]

Table 4: Mass Spectrometry Data (Electron Ionization) for **Methyl Pyrazine-2-carboxylate**

m/z	Relative Intensity	Assignment / Interpretation
138	High	$[M]^+$, Molecular Ion Peak
107	High	$[M - OCH_3]^+$, Loss of methoxy radical
79	Moderate	$[M - COOCH_3]^+$, Loss of carbomethoxy radical
52	Moderate	Pyrazine fragment

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)

Interpretation:

- The peak at m/z 138 corresponds to the molecular ion (M^+), confirming the molecular weight of the compound.[\[1\]](#)
- The significant peak at m/z 107 is the base peak, resulting from the characteristic loss of a methoxy radical ($\cdot OCH_3$) from the molecular ion.
- The fragment at m/z 79 arises from the cleavage of the entire ester group, leaving the pyrazinyl cation.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **methyl pyrazine-2-carboxylate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. [\[11\]](#) Chloroform-d ($CDCl_3$) is a common choice for its good solubilizing power for many organic compounds.[\[11\]](#)
- Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve high homogeneity and resolution.[\[12\]](#)
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (e.g., 1-5 seconds).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).[\[12\]](#)
 - A higher number of scans is typically required due to the low natural abundance of ^{13}C .[\[13\]](#)
 - A relaxation delay of 2-5 seconds is common for qualitative spectra.[\[12\]](#)
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[\[12\]](#)

FT-IR Spectroscopy Protocol (ATR Method)

- Background Spectrum: Record a background spectrum of the empty, clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO_2 and H_2O absorptions.[\[14\]](#)
- Sample Application: Place a small amount of solid **methyl pyrazine-2-carboxylate** directly onto the ATR crystal, ensuring complete coverage.[\[14\]](#)
- Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

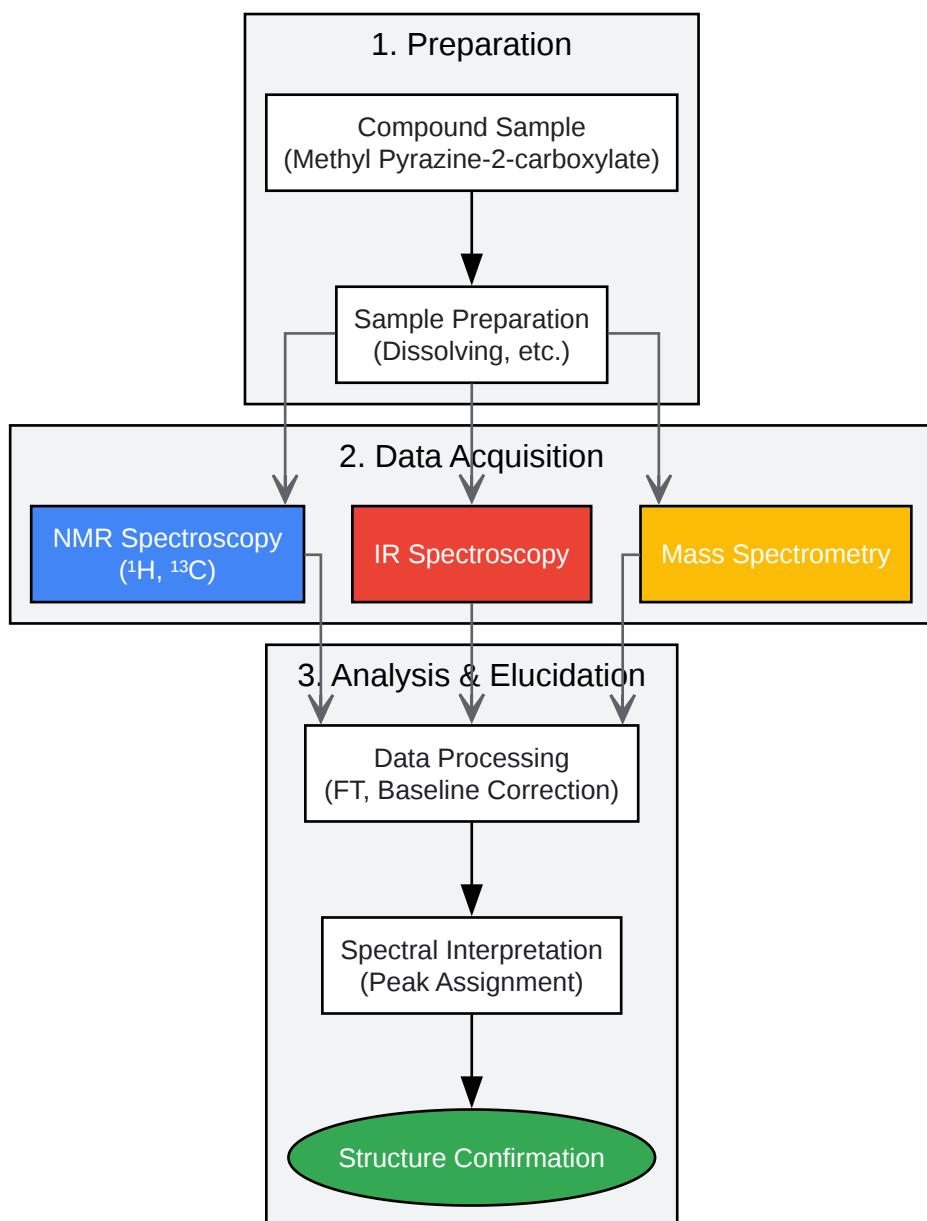
- Sample Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm^{-1}). The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[14]
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.
- Ionization: Bombard the sample molecules in the gas phase with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a radical cation, the molecular ion.[15]
- Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15]
- Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum showing relative intensity versus m/z.[15]

Spectroscopic Analysis Workflow

The logical flow from sample to final structure elucidation involves several key stages, as illustrated in the diagram below. This workflow ensures a systematic and comprehensive analysis of the spectroscopic data.



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Caption: Workflow for the spectroscopic analysis of an organic compound.

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